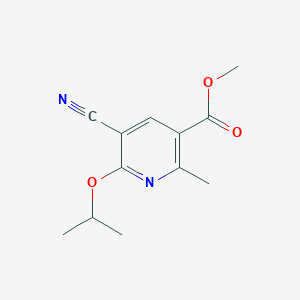

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate

Description

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate (CAS No. 1009735-24-3) is a substituted nicotinic acid derivative characterized by a pyridine ring functionalized with cyano (-CN), isopropoxy (-O-iPr), and methyl ester (-COOCH₃) groups at positions 5, 6, and 2, respectively. The compound’s unique substitution pattern distinguishes it from simpler nicotinate esters, with the isopropoxy and cyano groups likely influencing its steric, electronic, and solubility properties .

Properties

IUPAC Name |

methyl 5-cyano-2-methyl-6-propan-2-yloxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7(2)17-11-9(6-13)5-10(8(3)14-11)12(15)16-4/h5,7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWVFAODPUOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)OC(C)C)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate can be synthesized through a multi-step process involving the following key steps:

Reduction: Conversion of the nitro group to an amino group.

Cyanation: Introduction of the cyano group.

Esterification: Formation of the methyl ester group.

Etherification: Introduction of the isopropoxy group.

Each step requires specific reagents and conditions, such as acids, bases, solvents, and catalysts, to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity starting materials and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate undergoes various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Conversion of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles.

Hydrolysis: Acidic or basic conditions with water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Methyl 5-cyano-6-isopropoxy-2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-6-isopropoxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-cyano-6-isopropoxy-2-methylnicotinate with analogs identified through structural similarity metrics (0.79–0.96) from authoritative databases and synthetic reports .

Structural and Functional Group Analysis

Key differences arise from substituent variations on the pyridine ring:

| Compound Name | CAS No. | Similarity Score | Substituents | Key Distinctions |

|---|---|---|---|---|

| This compound | 1009735-24-3 | Reference | 5-CN, 6-O-iPr, 2-COOCH₃ | Unique combination of bulky isopropoxy and electron-withdrawing cyano groups. |

| 6-Bromo-2-methoxynicotinic acid | 67367-26-4 | 0.96 | 6-Br, 2-OCH₃, 1-COOH | Bromine substituent enhances electrophilicity; lacks ester functionality. |

| Methyl 5-cyclopropyl-2-methoxynicotinate | 65515-26-6 | 0.79 | 5-cyclopropyl, 2-OCH₃, 3-COOCH₃ | Cyclopropyl group increases steric hindrance; methoxy at position 2. |

| Methyl 2,6-dimethoxynicotinate | 132334-98-6 | 0.79 | 2-OCH₃, 6-OCH₃, 3-COOCH₃ | Dual methoxy groups reduce solubility in nonpolar solvents. |

Notes:

- The high similarity (0.96) of 6-Bromo-2-methoxynicotinic acid suggests shared reactivity at the 6-position but diverges due to bromine’s electronegativity and the absence of an ester group .

- Compounds with lower similarity scores (e.g., 0.79) exhibit reduced steric complexity or alternative substitution patterns, impacting their synthetic utility and physicochemical behavior.

Q & A

Q. How is it utilized in studying metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.